Acetic acid;4-(dimethoxymethyl)-2,6-dimethoxyphenol

Description

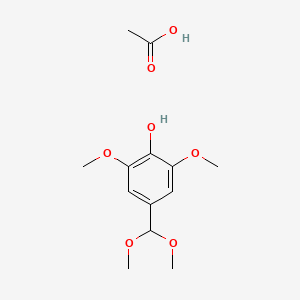

Acetic acid;4-(dimethoxymethyl)-2,6-dimethoxyphenol is a compound frequently identified in pyrolysis-derived bio-oils, particularly from lignocellulosic biomass such as industrial hemp, sugarcane lignin, and wood. This compound is characterized by the co-occurrence of acetic acid (a carboxylic acid) and a phenolic derivative substituted with methoxy groups. The phenolic moiety, 4-(dimethoxymethyl)-2,6-dimethoxyphenol, features three methoxy substitutions: two at positions 2 and 6 of the aromatic ring and a dimethoxymethyl group (-CH(OCH₃)₂) at position 4.

The compound arises during slow pyrolysis, where lignin decomposition generates methoxy-substituted phenols, while acetic acid is liberated from hemicellulose dehydration . Its presence in wood vinegar and bio-oils highlights its relevance in applications such as antimicrobial agents, antioxidants, and herbicides .

Properties

CAS No. |

914093-25-7 |

|---|---|

Molecular Formula |

C13H20O7 |

Molecular Weight |

288.29 g/mol |

IUPAC Name |

acetic acid;4-(dimethoxymethyl)-2,6-dimethoxyphenol |

InChI |

InChI=1S/C11H16O5.C2H4O2/c1-13-8-5-7(11(15-3)16-4)6-9(14-2)10(8)12;1-2(3)4/h5-6,11-12H,1-4H3;1H3,(H,3,4) |

InChI Key |

YXIWKAAKGFMTQA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.COC1=CC(=CC(=C1O)OC)C(OC)OC |

Origin of Product |

United States |

Preparation Methods

Etherification Method

- 2,6-Dimethoxyphenol

- Dimethyl carbonate

- Tetrabutylammonium bromide (TBAB) as a catalyst

- Methanol as a solvent

Dissolve 12.6 g of pyrogallic acid and 18.9 g of dimethyl carbonate in 150 ml of methanol.

Introduce TBAB (0.16 g) into the solution.

Transfer the mixture into a microreactor and maintain a flow rate of 2 mL/min.

Heat the reaction mixture at a pressure of 5 MPa and temperature between 120°C to 140°C for approximately two hours.

After completion, recover methanol through distillation to yield acetic acid; 4-(dimethoxymethyl)-2,6-dimethoxyphenol with yields ranging from 86% to 92% and purities exceeding 97%.

Dealkylation Method

- Derivatives of 2,6-dimethoxyphenol (e.g., 2,6-dibromo-4-t-butylphenol)

- Aqueous hydrobromic acid

- Solvent (e.g., dimethylformamide)

Combine the selected derivative (e.g., 200 parts of 2,6-dibromo-4-t-butylphenol) with cuprous iodide and dimethylformamide in a reaction vessel.

Heat the mixture under reflux for several hours while stirring vigorously.

After cooling, add water to precipitate the product, followed by extraction with ether.

Evaporate the ether to obtain crude acetic acid; 4-(dimethoxymethyl)-2,6-dimethoxyphenol and purify it through recrystallization.

The following table summarizes the yield and purity outcomes from different preparation methods based on available literature:

| Preparation Method | Yield (%) | Purity (%) |

|---|---|---|

| Etherification (TBAB) | 86 - 92 | 97 |

| Dealkylation (Hydrobromic Acid) | Varies (typically high) | High (exact values not specified) |

The preparation of acetic acid; 4-(dimethoxymethyl)-2,6-dimethoxyphenol can be effectively achieved through etherification or dealkylation methods, each offering distinct advantages in terms of yield and purity. The choice of method may depend on available materials and desired outcomes in specific applications.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;4-(dimethoxymethyl)-2,6-dimethoxyphenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding alcohols.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens (chlorine, bromine) and acids (sulfuric acid) are used for substitution reactions.

Major Products

The major products formed from these reactions include quinones, alcohols, and substituted phenols, depending on the reaction conditions and reagents used.

Scientific Research Applications

Chemical Structure and Synthesis

The compound is characterized by the presence of two methoxy groups and a dimethoxymethyl group attached to a phenolic structure. The synthesis of this compound typically involves reactions that introduce these functional groups onto a benzene ring, often utilizing acetic acid as a solvent or reactant.

Biological Activities

Research has highlighted several biological activities associated with acetic acid; 4-(dimethoxymethyl)-2,6-dimethoxyphenol:

Antioxidant Properties

- A study demonstrated that derivatives of 4-(dimethoxymethyl)-2,6-dimethoxyphenol exhibit significant antioxidant activity. This was assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) assays, indicating their potential use in preventing oxidative stress-related diseases .

Antimicrobial Activity

- Compounds derived from this phenolic structure have shown promising antimicrobial effects against various bacterial strains. This property suggests potential applications in pharmaceuticals and food preservation .

Anti-inflammatory Effects

- Some derivatives have been reported to exhibit anti-inflammatory properties, making them candidates for therapeutic agents in treating inflammatory diseases .

Pharmaceutical Industry

The antioxidant and anti-inflammatory properties of acetic acid; 4-(dimethoxymethyl)-2,6-dimethoxyphenol make it a valuable candidate for drug formulation aimed at treating chronic diseases such as cardiovascular disorders and cancer.

Cosmetics

Due to its antioxidant capacity, this compound can be incorporated into cosmetic formulations to enhance skin protection against environmental stressors.

Food Industry

The antimicrobial properties suggest its use as a natural preservative in food products, potentially extending shelf life while maintaining safety and quality.

Case Studies

Mechanism of Action

The mechanism of action of acetic acid;4-(dimethoxymethyl)-2,6-dimethoxyphenol involves its interaction with various molecular targets and pathways. The phenol group can interact with enzymes and proteins, leading to changes in their activity. The acetic acid group can participate in metabolic pathways, influencing cellular processes. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with hydrophobic regions of biomolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound is compared with phenolic derivatives and organic acids commonly found in pyrolysis liquids:

Key Structural Differences :

- This group enhances hydrophobicity compared to hydroxypropyl analogues .

- Acetic Acid Co-Occurrence: Unlike pure phenolic compounds, the target compound is often found in mixtures with acetic acid, which amplifies its antimicrobial activity through synergistic effects .

Concentration in Pyrolysis Products

The relative abundance of the compound and its analogues varies with pyrolysis conditions:

Trends :

- Acetic Acid decreases with higher pyrolysis temperatures (45.23% at T1 to 7.48% at T5), while 2,6-dimethoxyphenol increases (15.02% to 20.51%) due to intensified lignin decomposition .

- The dimethoxymethyl-substituted variant is less documented in quantitative studies but inferred to occur at lower concentrations than syringol.

Antimicrobial Activity

- Acetic Acid : Exhibits broad-spectrum antibacterial and antifungal activity, with efficacy enhanced in acidic environments .

- 2,6-Dimethoxyphenol (Syringol): Shows herbicidal and insecticidal properties at concentrations >5% .

- Synergy : Mixtures of acetic acid and syringol derivatives (e.g., the target compound) demonstrate superior antimicrobial effects compared to individual components .

Antioxidant Capacity

- 2,6-Dimethoxyphenol Derivatives: Compounds with electron-donating methoxy groups exhibit radical-scavenging activity. For example, synthetic derivatives like 4-(((6-(3-(4-aryl)thioureido)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)methoxy)methyl)-2,6-dimethoxyphenol show DPPH radical inhibition exceeding ascorbic acid .

- Target Compound : The dimethoxymethyl group may enhance lipid solubility, improving membrane penetration in antioxidant applications.

Research Findings and Industrial Relevance

Lignin Depolymerization

- Catalytic Hydrogenolysis: Methanol-water mixtures favor the production of alkylphenols like 4-(3-hydroxypropyl)-2,6-dimethoxyphenol (38% selectivity), highlighting the tunability of substituent groups .

- Pyrolysis Optimization : Higher temperatures (500–700°C) maximize syringol yields (20.51%) but reduce acetic acid content .

Separation Techniques

- Nanofiltration: Commercial membranes achieve a separation factor of 30 for 2,6-dimethoxyphenol over glucose, enabling purification from bio-oils .

Biological Activity

Acetic acid; 4-(dimethoxymethyl)-2,6-dimethoxyphenol is a phenolic compound that has garnered attention for its potential biological activities, particularly in antioxidant and antimicrobial properties. This article reviews the synthesis, biological activities, and relevant research findings associated with this compound.

- Molecular Formula : C₁₁H₁₄O₅

- Molecular Weight : 242.23 g/mol

- CAS Number : 28343-22-8

Synthesis

The synthesis of acetic acid; 4-(dimethoxymethyl)-2,6-dimethoxyphenol typically involves the reaction of 2,6-dimethoxyphenol with acetic acid derivatives under specific conditions. The resultant compound can be characterized using various techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) .

Antioxidant Activity

Numerous studies have highlighted the antioxidant potential of phenolic compounds, including acetic acid; 4-(dimethoxymethyl)-2,6-dimethoxyphenol. The compound exhibits significant free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases.

- DPPH Assay : The DPPH radical scavenging assay measures the ability of antioxidants to donate electrons to neutralize free radicals. Compounds derived from 2,6-dimethoxyphenol have shown considerable effectiveness in this assay, indicating strong antioxidant properties .

- Ferric Reducing Antioxidant Power (FRAP) : This assay assesses the reducing power of antioxidants. Acetic acid; 4-(dimethoxymethyl)-2,6-dimethoxyphenol demonstrated notable reducing capabilities, further supporting its antioxidant profile .

Antimicrobial Activity

The antimicrobial properties of phenolic compounds are well-documented. Acetic acid; 4-(dimethoxymethyl)-2,6-dimethoxyphenol has been evaluated against various microbial strains.

- Minimum Inhibitory Concentration (MIC) : Research indicates that this compound exhibits significant antibacterial activity with MIC values comparable to established antimicrobial agents. For instance, studies have shown that derivatives of similar phenolic structures can inhibit bacterial growth at low concentrations .

Case Studies

-

Antioxidant Efficacy in Food Preservation :

A study investigated the use of acetic acid; 4-(dimethoxymethyl)-2,6-dimethoxyphenol as a natural preservative in food products. Results indicated that incorporating this compound significantly reduced oxidation rates in fatty foods, extending shelf life and maintaining quality . -

Antimicrobial Effects on Pathogenic Bacteria :

In vitro studies assessed the antibacterial effects of acetic acid; 4-(dimethoxymethyl)-2,6-dimethoxyphenol against common pathogens such as Escherichia coli and Staphylococcus aureus. The results demonstrated effective inhibition at concentrations below those required for conventional antibiotics .

Comparative Analysis of Biological Activities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for derivatives of 4-(dimethoxymethyl)-2,6-dimethoxyphenol?

- Derivatives such as 4-(((4-(5-((aryldienyl)amino)-1,3,4-oxadiazol-2-yl)benzyl)oxy)methyl)-2,6-dimethoxyphenol are synthesized via multi-step protocols involving Schiff base formation, oxadiazole cyclization, and coupling reactions. Key steps include condensation of hydrazides with aldehydes and subsequent characterization using NMR and mass spectrometry to confirm structures .

Q. How is 2,6-dimethoxyphenol utilized in antioxidant studies?

- 2,6-Dimethoxyphenol serves as a precursor for synthesizing antioxidants like 1,3,4-oxadiazole derivatives. Antioxidant capacity is evaluated using radical scavenging assays (e.g., DPPH), with structure-activity relationships analyzed through computational modeling to assess electron-donating substituents' effects .

Q. What role does acetic acid play in bio-oil applications?

- Acetic acid is a major component of bio-oil (2–20% by weight) derived from biomass pyrolysis. It contributes to bio-oil acidity and requires purification (e.g., distillation) for use in FDA-regulated products like liquid smoke. Separation techniques such as nanofiltration achieve high retention rates (90–94%) for phenolic compounds like 2,6-dimethoxyphenol .

Advanced Research Questions

Q. How can enzymatic synthesis optimize the production of lignin-derived antioxidants for biodiesel?

- Laccase-catalyzed oxidative coupling of 2,6-dimethoxyphenol produces dimers like 3,3′,5,5′-tetramethoxybiphenyl-4,4′-diol (TMBP). Factorial design optimizes reaction parameters (pH, temperature, enzyme loading), yielding higher catalytic efficiency (kcat = 1175 s<sup>−1</sup>) compared to chemical methods. TMBP enhances oxidative stability in biodiesel by 40–60% under accelerated storage tests .

Q. What experimental challenges arise in separating 2,6-dimethoxyphenol from biomass hydrolysates?

- Nanofiltration membranes (MWCO 150–600 Da) achieve separation factors of 30 for 2,6-dimethoxyphenol over glucose. Challenges include membrane fouling by lignin fragments and pH sensitivity. Pre-treatment with activated carbon or ion-exchange resins improves membrane longevity and selectivity .

Q. How do genetic variations in feedstock influence 2,6-dimethoxyphenol yield during pyrolysis?

- Quantitative Trait Locus (QTL) analysis of maize hybrids reveals genetic loci controlling syringyl lignin subunits, which correlate with 2,6-dimethoxyphenol production. Pyrolysis-GC/MS identifies phenotypic variability (up to 5× differences) linked to lignin composition, guiding feedstock selection for optimized bio-oil .

Q. Why do catalytic efficiencies vary across oxidase enzymes for 2,6-dimethoxyphenol oxidation?

- The metagenome-derived polyphenol oxidase RL5 exhibits exceptional catalytic efficiency (Km = 0.45 μM, kcat = 1175 s<sup>−1</sup>) due to its multicopper active sites and broad pH tolerance (3.5–9.0). In contrast, fungal laccases show lower activity (Km > 2 μM), attributed to substrate accessibility differences in the enzyme’s binding pocket .

Q. What methodologies address contradictions in antioxidant data for 2,6-dimethoxyphenol derivatives?

- Discrepancies arise from solvent polarity effects on radical scavenging and assay interference (e.g., metal ions). Standardized protocols (e.g., ORAC assay) and DFT calculations to predict HOMO-LUMO gaps resolve inconsistencies by correlating electronic properties with experimental results .

Methodological Considerations

- Kinetic Analysis : Use Michaelis-Menten models and EPR spectroscopy to study enzyme-substrate interactions .

- Separation Techniques : Optimize nanofiltration with Desal-5 DK membranes for acetic acid/xylose separation (separation factor = 49) .

- Structural Characterization : Employ <sup>13</sup>C NMR (e.g., δ 151.89 ppm for aromatic carbons) and HREIMS for derivative verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.